Product packaging for N-(2,3-dichlorophenyl)-3-oxobutanamide(Cat. No.:CAS No. 63896-87-7)

N-(2,3-dichlorophenyl)-3-oxobutanamide

Cat. No.: B2584314
CAS No.: 63896-87-7
M. Wt: 246.09
InChI Key: FDTQHEASYFCFLI-UHFFFAOYSA-N
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Description

N-(2,3-Dichlorophenyl)-3-oxobutanamide is a chemical compound with the molecular formula C₁₀H₉Cl₂NO₂ and a molecular weight of 246.093 g/mol . This high-purity compound is intended for research and further manufacturing applications only and is not for direct human use. The compound features an aromatic ring and has three rotatable bonds . It is characterized by a melting point of approximately 151.73 °C and a boiling point estimated at 362.07 °C (EPA T.E.S.T.) or 389.2 °C (EPI Suite) . Its water solubility is estimated to be 253.52 mg/L (EPA T.E.S.T.), indicating moderate hydrophobicity, which is consistent with a calculated LogP value of 2.911 . Researchers value this compound as a key synthetic intermediate, particularly in the development of more complex heterocyclic systems. It belongs to the acetoacetanilide class of compounds, which are widely used in the synthesis of organic pigments and dyes. The presence of two chlorine atoms on the phenyl ring at the 2 and 3 positions influences its electronic properties and reactivity, making it a valuable building block in medicinal chemistry and materials science research. Similar compounds, such as N-(2,4-dichlorophenyl)-3-oxobutanamide and N-(2,5-dichlorophenyl)-3-oxobutanamide, are well-established in chemical supply chains for research purposes . Handle with care. This compound may cause skin and eye irritation and may be harmful if swallowed. Please refer to the Safety Data Sheet (SDS) for comprehensive handling, storage, and disposal information. Store in a sealed container under an inert atmosphere at 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9Cl2NO2 B2584314 N-(2,3-dichlorophenyl)-3-oxobutanamide CAS No. 63896-87-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,3-dichlorophenyl)-3-oxobutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO2/c1-6(14)5-9(15)13-8-4-2-3-7(11)10(8)12/h2-4H,5H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDTQHEASYFCFLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=C(C(=CC=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for N 2,3 Dichlorophenyl 3 Oxobutanamide and Its Derivatives

Direct Synthesis of N-(2,3-dichlorophenyl)-3-oxobutanamide

The direct synthesis of this compound is typically achieved through the formation of an amide bond between 2,3-dichloroaniline and an acetoacetylating agent.

Classical Condensation Approaches (e.g., Aniline-Acetoacetate Fusion)

The most traditional and widely employed method for synthesizing N-aryl-3-oxobutanamides is the direct condensation of an aniline with an acetoacetic ester, such as ethyl acetoacetate. This reaction is typically performed by heating the two reactants, often in a high-boiling point solvent like benzene or toluene, to drive the reaction towards completion by removing the ethanol byproduct.

A closely related synthesis, that of N-(3,4-dichlorophenyl)-3-oxobutanamide, is achieved by refluxing a benzene solution of 3,4-dichloroaniline and ethyl acetoacetate for two hours, resulting in the precipitation of the product with a high yield of 86%. A similar approach would be expected for the synthesis of the 2,3-dichloro isomer.

An alternative classical approach involves the acetoacetylation of the aniline using diketene. This method can be highly efficient but requires the handling of the reactive and volatile diketene reagent.

Optimized Reaction Conditions and Catalyst Influence

While thermal condensation is effective, the reaction can be lengthy and require high temperatures. Modern approaches have focused on optimizing conditions and employing catalysts to improve efficiency and yield.

Research has shown that catalysts can significantly influence the rate of acetoacetanilide formation. For instance, the use of 4-dimethylamino pyridine (B92270) (DMAP) as a catalyst in refluxing toluene can facilitate the reaction between aniline and ethyl acetoacetate, although it may still require extended reaction times of 20 to 36 hours.

More contemporary, "green" methodologies have also been developed. One such method utilizes 1,1,1,3',3',3'-hexafluoro-propanol (HFIP) as a promoter in acetonitrile at 80°C in a sealed tube, offering an alternative to traditional high-boiling point aromatic solvents.

Table 1: Comparison of Synthetic Conditions for N-Aryl-3-Oxobutanamide Formation

Method Reactants Catalyst/Solvent Conditions Typical Duration
Thermal Condensation Dichloroaniline + Ethyl Acetoacetate Benzene Reflux 2 hours
Catalytic Condensation Aniline + Ethyl Acetoacetate DMAP / Toluene Reflux 20-36 hours
Green Chemistry Approach Amine + Acetoacetic Ester HFIP / Acetonitrile 80°C (Sealed Tube) 12 hours

Mechanistic Investigations of Formation Reactions

The formation of this compound from 2,3-dichloroaniline and ethyl acetoacetate follows a well-established nucleophilic acyl substitution mechanism. The key steps are:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2,3-dichloroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester group in ethyl acetoacetate.

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, unstable tetrahedral intermediate, where the carbonyl oxygen carries a negative charge and the nitrogen atom bears a positive charge.

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the ethoxide ion (CH₃CH₂O⁻), which is a good leaving group.

Proton Transfer: The liberated ethoxide ion acts as a base, deprotonating the positively charged nitrogen atom to yield the final, stable this compound and ethanol as a byproduct.

This sequence of addition followed by elimination is characteristic of nucleophilic acyl substitution reactions.

Derivatization Strategies via the Butanamide Moiety

The butanamide portion of the molecule, specifically the β-dicarbonyl system, offers rich opportunities for derivatization.

Reactions Involving the Active Methylene (B1212753) Carbon

The methylene group (—CH₂—) positioned between the two carbonyl groups is known as an "active methylene" group. The electron-withdrawing nature of the adjacent carbonyls increases the acidity of the methylene protons, making them susceptible to deprotonation by a base. The resulting carbanion (enolate) is a potent nucleophile and is central to the derivatization of the molecule.

This nucleophilic center readily participates in various carbon-carbon bond-forming reactions, including reactions with electrophiles like aldehydes (in Knoevenagel-type condensations) and diazonium salts (in Japp-Klingemann reactions or azo coupling). For example, N-aryl-3-oxobutanamides are known to couple with diazonium salts in aqueous ethanol in the presence of sodium acetate to form hydrazone derivatives.

The nucleophilic enolate derived from this compound can react with a range of electrophiles to install various functional groups at the active methylene position.

Halogenation: This is a common transformation for active methylene compounds. Chlorination can be achieved using reagents such as sulfuryl chloride (SO₂Cl₂), while bromination is often performed with bromine (Br₂) in acetic acid or with N-bromosuccinimide (NBS). These reactions proceed via the enol or enolate form attacking the electrophilic halogen source, leading to the corresponding 2-halo-N-(2,3-dichlorophenyl)-3-oxobutanamide. The synthesis of related 2-chloro-N-aryl acetamides has been well-documented, demonstrating the feasibility of such transformations.

Acetoxylation: The introduction of an acetoxy group at the active methylene position is also a plausible transformation. This can be accomplished by treating the compound or its enolate with an electrophilic oxygen source. A standard reagent for the α-acetoxylation of ketones and other β-dicarbonyl compounds is lead tetraacetate (LTA). juniperpublishers.comjuniperpublishers.com The reaction likely proceeds through the enol form attacking the LTA, resulting in the formation of 2-acetoxy-N-(2,3-dichlorophenyl)-3-oxobutanamide.

Knoevenagel Condensation and Related Additions

The this compound molecule possesses an active methylene group (the -CH2- group situated between two carbonyl groups), which is a key site for nucleophilic attack and condensation reactions. One of the fundamental reactions involving such active methylene compounds is the Knoevenagel condensation.

The Knoevenagel condensation is a modification of the aldol condensation where a nucleophilic addition of a compound with an active hydrogen (like this compound) to a carbonyl group occurs, followed by a dehydration reaction to yield an α,β-unsaturated product. researchgate.net The reaction is typically catalyzed by a weak base, such as an amine. researchgate.net While specific literature detailing the Knoevenagel condensation of this compound is not prevalent, the reaction is a well-established pathway for analogous N-aryl acetoacetamides and other active methylene compounds like cyanoacetamides. researchgate.netwikipedia.orgresearchgate.net

A significant application of this reactivity is in multicomponent reactions, such as the Gewald reaction, for the synthesis of polysubstituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.orgmdpi.com The Gewald reaction's mechanism initiates with a Knoevenagel condensation between an α-methylene carbonyl compound and an α-cyanoester or similar activated nitrile. wikipedia.orgresearchgate.net N-aryl-3-oxobutanamide derivatives can serve as the active methylene component in this synthesis. researchgate.net

Table 1: Examples of Knoevenagel Condensation and Related Reactions with Active Methylene Compounds

Reactant 1 Reactant 2 Catalyst/Conditions Product Type
N-substituted cyanoacetamide Aromatic aldehyde Trimethylamine Arylidene cyanoacetamide
Ketone/Aldehyde α-cyanoester, Sulfur Base (e.g., morpholine) Polysubstituted 2-aminothiophene (Gewald Reaction)

Transformations at the Amide Nitrogen Atom

The secondary amide nitrogen in this compound offers a site for further functionalization, most notably through N-alkylation. While amides are generally less reactive than amines, specific conditions can facilitate the substitution of the hydrogen atom on the amide nitrogen.

Research into the N-alkylation of acylanilides, particularly those with halogen substitutions on the phenyl ring, has demonstrated that these reactions can be effectively carried out in alkaline aqueous or organic solutions. A patented process describes the N-alkylation of nucleus-halogenated acyl anilides using alkylating agents in the presence of a base like sodium hydroxide. This method is noted to be as efficient for these acylanilides as it is for more reactive sulfonamides, which is contrary to the behavior of many other ordinary acylanilides. This process allows for the introduction of various alkyl groups, such as methyl, propyl, and carboxymethyl, onto the amide nitrogen.

For instance, the synthesis of N-methyl-3,5-diacetamido-2,4,6-triiodobenzoic acid is made possible through this N-alkylation methodology, highlighting its utility in preparing complex molecules. While the patent focuses on iodo-substituted anilides, the principles are applicable to other halogenated systems, including chloro-substituted compounds like this compound. The synthesis of N-methylated derivatives of related compounds, such as N-(3-Chloro-4-methoxyphenyl)-2-diazo-N-methyl-3-oxobutanamide, further supports the feasibility of such transformations. wikipedia.org

Table 2: Conditions for N-Alkylation of Halogenated Acylanilides

Substrate Type Reagent Solvent/Base System Product
Halogen-substituted acylanilide Alkylating agent (e.g., R-Br) Alkaline aqueous solution (e.g., NaOH) N-Alkyl-acylanilide
Halogen-substituted acylanilide Alkylating agent (e.g., R-Br) Alkaline aqueous-organic solution N-Alkyl-acylanilide

Modifications and Substituent Variations on the Phenyl Ring

The synthesis of this compound derivatives with varied substituents on the phenyl ring is typically achieved by starting with the corresponding substituted aniline. The standard synthesis involves the reaction of a substituted aniline with a β-keto ester like ethyl acetoacetate or with diketene. chinesechemsoc.orgwikipedia.org Therefore, the diversity of the final product is directly related to the availability of the aniline precursor. For example, the synthesis of the related isomer, N-(3,4-dichlorophenyl)-3-oxobutanamide, is accomplished by refluxing a solution of 3,4-dichloroaniline and ethyl acetoacetate. chinesechemsoc.org

The nature and position of the substituents on the aryl ring can significantly influence the reactivity of the entire molecule. A study on the multicomponent reactions of N-aryl-3-oxobutanamides with 5-amino-3-methylisoxazole and salicylaldehyde (B1680747) revealed an unexpected influence of the aryl substituent on the reaction's outcome. organic-chemistry.orgresearchgate.net Depending on the reaction conditions (e.g., catalyst, use of ultrasonication) and the specific substituent on the N-aryl moiety, different heterocyclic scaffolds could be selectively obtained. organic-chemistry.orgresearchgate.net For example, the reaction involving N-(2-methoxyphenyl)-3-oxobutanamide yielded different products under stirring versus ultrasonication in the presence of a Lewis acid catalyst. researchgate.net This demonstrates that substituents on the phenyl ring can direct the course of complex transformations, a principle that extends to the 2,3-dichloro-substituted title compound.

Table 3: List of Mentioned Compounds

Compound Name
This compound
N-(3,4-dichlorophenyl)-3-oxobutanamide
N-(2,4-dichlorophenyl)-3-oxobutanamide
N-(2-chlorophenyl)-3-oxobutanamide
N-phenyl-3-oxobutanamide
N-(2-ethoxyphenyl)-3-oxobutanamide
N-(2-methoxyphenyl)-3-oxobutanamide
N-(3-Chloro-4-methoxyphenyl)-2-diazo-N-methyl-3-oxobutanamide
N-(2,4-dimethylphenyl)-3-oxobutanamide
3-oxo-N-(3-trifluoromethyl)-phenyl-butanamide
N-methyl-3,5-diacetamido-2,4,6-triiodobenzoic acid
Ethyl acetoacetate
2-aminothiophene
5-amino-3-methylisoxazole
Salicylaldehyde
Cyanoacetamide
Diketene
3,4-dichloroaniline

Advanced Spectroscopic and Structural Characterization Techniques

Vibrational Spectroscopy Applications

Vibrational spectroscopy probes the discrete energy levels associated with the stretching, bending, and torsional motions of a molecule. These techniques are highly sensitive to the specific bonds and functional groups present, offering a molecular fingerprint.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy states. The resulting spectrum provides invaluable information about the functional groups present. For N-(2,3-dichlorophenyl)-3-oxobutanamide, key vibrational modes are expected. The N-H stretching vibration of the secondary amide is anticipated to appear as a distinct band, typically in the region of 3300-3100 cm⁻¹. The exact position can be influenced by hydrogen bonding.

The spectrum would also be characterized by strong carbonyl (C=O) stretching absorptions. The ketone C=O group is expected to produce a sharp, intense band around 1725-1705 cm⁻¹, while the amide I band (primarily C=O stretch) should appear near 1680-1630 cm⁻¹. The amide II band, arising from a combination of N-H bending and C-N stretching, is typically found between 1570-1515 cm⁻¹. Furthermore, C-H stretching vibrations from the aromatic ring and the aliphatic chain would be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The presence of the dichlorinated phenyl group would give rise to characteristic C-Cl stretching bands in the fingerprint region, typically below 800 cm⁻¹, and specific aromatic C=C stretching and C-H out-of-plane bending vibrations that are indicative of the 1,2,3-trisubstitution pattern.

Interactive Data Table: FT-IR Spectral Data

Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H StretchNo experimental data available
Aromatic C-H StretchNo experimental data available
Aliphatic C-H StretchNo experimental data available
Ketone C=O StretchNo experimental data available
Amide I (C=O) StretchNo experimental data available
Amide II (N-H Bend, C-N Stretch)No experimental data available
Aromatic C=C StretchNo experimental data available
C-Cl StretchNo experimental data available

Note: The table above is presented as a template. No specific experimental peak values for this compound were found in the reviewed scientific literature.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the analysis of this compound, Raman spectroscopy would be effective in identifying the aromatic ring vibrations. The symmetric "ring-breathing" mode of the substituted benzene ring would be expected to produce a strong and sharp signal.

The C=O stretching vibrations of both the ketone and amide groups would also be Raman active. Additionally, the C-Cl bonds are expected to give rise to characteristic low-frequency signals. The aliphatic C-H stretching and bending vibrations would also be observable, though often with lower intensity than in FT-IR. The combination of FT-IR and Raman data provides a more complete picture of the vibrational modes of the molecule.

Interactive Data Table: Raman Spectral Data

Vibrational Mode Expected Raman Shift (cm⁻¹)
Aromatic Ring BreathingNo experimental data available
C=O StretchesNo experimental data available
C-Cl StretchesNo experimental data available
Aromatic C-H BendingNo experimental data available

Note: The table above is presented as a template. No specific experimental peak values for this compound were found in the reviewed scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information on the connectivity of atoms through the analysis of the chemical environment of specific nuclei.

Proton (¹H) NMR for Structural Elucidation and Proton Environments

Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum would display several key signals. The amide proton (N-H) would likely appear as a singlet in the downfield region, typically between δ 8.0-10.0 ppm, with its chemical shift being sensitive to solvent and concentration.

The aromatic region would show signals corresponding to the three protons on the dichlorophenyl ring. Due to the substitution pattern, these protons would form a complex multiplet system. The proton at the C4 position would likely be a triplet, coupled to the protons at C5 and C6. The protons at C5 and C6 would appear as doublets of doublets. The chemical shifts would be influenced by the electron-withdrawing effects of the chlorine atoms and the amide group.

In the aliphatic region, a singlet corresponding to the methyl (CH₃) group protons would be expected around δ 2.2-2.4 ppm. The methylene (B1212753) (CH₂) protons adjacent to the two carbonyl groups would appear as a singlet around δ 3.6-3.8 ppm. The integration of these signals would correspond to the number of protons in each environment (e.g., 1H for NH, 3H for the aromatic protons, 3H for CH₃, and 2H for CH₂).

Interactive Data Table: ¹H NMR Spectral Data

Proton Environment Expected Chemical Shift (δ, ppm) Multiplicity Integration
N-H (Amide)No experimental data availables1H
Ar-HNo experimental data availablem3H
-CH₂- (Methylene)No experimental data availables2H
-CH₃ (Methyl)No experimental data availables3H

Note: The table above is presented as a template. No specific experimental chemical shift values for this compound were found in the reviewed scientific literature. Multiplicity is abbreviated as s (singlet) and m (multiplet).

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals for each unique carbon atom are expected. The carbonyl carbons would be the most downfield, with the ketone carbon (C=O) typically appearing around δ 205-215 ppm and the amide carbonyl carbon resonating around δ 165-175 ppm.

The aromatic region would display six signals for the carbons of the dichlorophenyl ring. The carbons directly bonded to the chlorine atoms (C2 and C3) and the carbon bonded to the nitrogen atom (C1) would have their chemical shifts significantly influenced by these substituents. The remaining aromatic carbons (C4, C5, C6) would also have distinct chemical shifts. In the aliphatic region, the methylene carbon (-CH₂-) would be expected around δ 45-55 ppm, and the methyl carbon (-CH₃) would be the most upfield, typically around δ 25-35 ppm.

Interactive Data Table: ¹³C NMR Spectral Data

Carbon Environment Expected Chemical Shift (δ, ppm)
Ketone C=ONo experimental data available
Amide C=ONo experimental data available
Aromatic C-NNo experimental data available
Aromatic C-ClNo experimental data available
Aromatic C-HNo experimental data available
-CH₂- (Methylene)No experimental data available
-CH₃ (Methyl)No experimental data available

Note: The table above is presented as a template. No specific experimental chemical shift values for this compound were found in the reviewed scientific literature.

Advanced NMR Techniques for Conformational and Stereochemical Insights

While ¹H and ¹³C NMR provide the basic carbon-hydrogen framework, advanced 2D NMR techniques can offer deeper insights into the molecule's connectivity and spatial arrangement. Techniques such as COSY (Correlation Spectroscopy) would confirm the coupling between adjacent protons, for instance, within the aromatic ring. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be used to correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. This would be crucial for unambiguously assigning all the proton and carbon signals, particularly for the complex aromatic system. Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the through-space proximity of protons, offering insights into the preferred conformation of the molecule in solution, such as the orientation of the dichlorophenyl ring relative to the butanamide side chain.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and structural features through fragmentation analysis. For this compound, both electron ionization (EI) and electrospray ionization (ESI) are valuable techniques.

Electron Ionization (EI) is a hard ionization technique that involves bombarding the analyte with high-energy electrons, leading to the formation of a molecular ion and numerous fragment ions. This extensive fragmentation provides a characteristic fingerprint for the compound.

Amide Bond Cleavage: The most common fragmentation pathway for acetoacetanilides is the cleavage of the amide bond (C-N bond). This would result in two primary fragments: the 2,3-dichloroaniline cation and the acetoacetyl radical, or the 2,3-dichlorophenylaminyl radical and the acetoacetyl cation.

Formation of Acylium Ion: Cleavage of the C-C bond between the carbonyl group and the methylene group of the butanamide chain can lead to the formation of a stable acetyl cation (CH₃CO⁺) at m/z 43.

Loss of Ketene: A characteristic fragmentation of the acetoacetamide moiety is the loss of ketene (CH₂=C=O) from the molecular ion or major fragment ions.

Fragments from the Aromatic Ring: The dichlorophenyl group would also produce characteristic fragments, including ions corresponding to the dichlorophenyl cation and subsequent loss of chlorine atoms.

A data table of predicted significant fragments in the EI-MS of this compound is presented below.

Predicted Fragment Ion Structure Predicted m/z
Molecular Ion[C₁₀H₉Cl₂NO₂]⁺•245/247/249
[M - CH₃CO]⁺[C₈H₆Cl₂NO]⁺202/204/206
2,3-dichloroaniline cation[C₆H₅Cl₂N]⁺•161/163/165
Acetoacetyl cation[CH₃COCH₂CO]⁺85
Acetyl cation[CH₃CO]⁺43

Note: The presence of two chlorine atoms will result in a characteristic isotopic pattern for chlorine-containing fragments (approximately 9:6:1 ratio for M, M+2, M+4).

Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation. Tandem mass spectrometry (MS/MS) is then used to induce fragmentation of the selected precursor ion, providing structural information.

In positive-ion mode ESI-MS, this compound would be expected to form a protonated molecule at m/z 246/248/250. In negative-ion mode, a deprotonated molecule at m/z 244/246/248 would be observed.

The MS/MS fragmentation of the protonated molecule would likely involve similar bond cleavages as in EI-MS, although the relative abundances of the fragments may differ. A prominent fragmentation would be the loss of the acetoacetyl group to yield the protonated 2,3-dichloroaniline at m/z 162/164/166.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This provides definitive information on bond lengths, bond angles, and intermolecular interactions.

While the crystal structure of this compound has not been specifically reported, the structure of its positional isomer, N-(3,4-dichlorophenyl)-3-oxobutanamide, provides valuable insights into the likely solid-state conformation nih.gov.

For N-(3,4-dichlorophenyl)-3-oxobutanamide, single crystal X-ray diffraction studies revealed an orthorhombic crystal system with the space group Pbca nih.gov. The molecule exists in the keto form, as confirmed by the C=O bond lengths nih.gov. The acetamide (B32628) residue is twisted out of the plane of the phenyl ring nih.gov. It is highly probable that this compound would adopt a similar non-planar conformation to minimize steric hindrance.

A summary of the crystallographic data for the related compound N-(3,4-dichlorophenyl)-3-oxobutanamide is provided in the table below nih.gov.

Parameter Value for N-(3,4-Dichlorophenyl)-3-oxobutanamide
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)9.7171 (4)
b (Å)8.2834 (5)
c (Å)27.4857 (16)
V (ų)2212.3 (2)
Z8

The crystal packing of N-(3,4-dichlorophenyl)-3-oxobutanamide is stabilized by a network of intermolecular interactions nih.gov. The primary interaction is an N—H···O hydrogen bond between the amide hydrogen and a carbonyl oxygen of a neighboring molecule, forming chains of molecules nih.gov.

It is expected that this compound would exhibit similar intermolecular interactions, particularly the strong N—H···O hydrogen bonding, which is a common feature in the crystal structures of secondary amides. The presence and nature of halogen-halogen contacts would depend on the specific packing arrangement adopted by the molecules.

A table summarizing the key intermolecular interactions in the crystal structure of N-(3,4-Dichlorophenyl)-3-oxobutanamide is presented below nih.gov.

Interaction Type Description
Hydrogen BondingN—H···O hydrogen bonds forming chains of molecules.
Halogen ContactsCl···Cl contacts with a distance of 3.4364 (8) Å.
Other InteractionsWeak C—H···O interactions and an intramolecular C—H···O close contact are also observed.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for the separation, identification, and purity assessment of organic compounds. For this compound, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) would be suitable methods.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC would be the most common approach for the analysis of this compound. A C18 column would likely provide good retention and separation from impurities. A mobile phase consisting of a mixture of water and a polar organic solvent, such as acetonitrile or methanol, would be appropriate. An acidic modifier, like formic acid or trifluoroacetic acid, might be added to improve peak shape. Detection would typically be performed using a UV detector, as the aromatic ring provides a strong chromophore.

Gas Chromatography (GC):

GC is also a viable technique for the analysis of this compound, provided it is thermally stable and sufficiently volatile. A non-polar or medium-polarity capillary column, such as one coated with a phenyl-methylpolysiloxane stationary phase, would be suitable. A flame ionization detector (FID) or a mass spectrometer (GC-MS) could be used for detection. GC-MS would have the advantage of providing both retention time and mass spectral data for confident identification.

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity

Thin Layer Chromatography (TLC) is a fundamental analytical technique widely employed in synthetic chemistry to monitor the progress of reactions and assess the purity of isolated products. For the synthesis of this compound, TLC serves as a rapid and effective tool to qualitatively track the consumption of starting materials, such as 2,3-dichloroaniline and an acetoacetylating agent, and the concurrent formation of the desired product.

The principle of TLC relies on the differential partitioning of compounds between a stationary phase, typically a thin layer of silica gel or alumina coated on a solid support, and a mobile phase, a solvent or solvent mixture that moves up the plate via capillary action. The separation is based on the polarity of the compounds. More polar compounds interact more strongly with the polar stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. Conversely, less polar compounds have a greater affinity for the mobile phase and travel further, exhibiting a higher Rf value.

In the context of the synthesis of this compound, a typical TLC analysis would involve spotting the reaction mixture alongside the starting materials on a TLC plate. As the reaction proceeds, the spot corresponding to the starting materials is expected to diminish in intensity, while a new spot, representing the this compound product, will appear and intensify. The reaction is generally considered complete when the starting material spot is no longer visible by a suitable visualization method, such as UV light or staining agents.

The choice of the mobile phase, or eluent, is critical for achieving good separation of the components in the reaction mixture. The polarity of the eluent is adjusted to optimize the Rf values of the compounds of interest, ideally between 0.2 and 0.8 for accurate assessment. A range of solvent systems can be explored to identify the optimal conditions for resolving the product from the reactants and any potential byproducts.

While specific experimental data for the TLC analysis of this compound is not extensively detailed in the available literature, typical solvent systems for related acetoacetanilide derivatives often consist of mixtures of a non-polar solvent, such as hexane or petroleum ether, and a more polar solvent, like ethyl acetate or acetone. The ratio of these solvents is varied to achieve the desired separation.

For the purpose of illustrating the application of TLC in the analysis of this compound, the following table presents hypothetical yet representative data that would be expected from such an analysis. This data is based on the general principles of chromatography and the expected relative polarities of the compounds involved in the synthesis.

Interactive Data Table: Representative TLC Data for the Synthesis of this compound

CompoundMobile Phase (Hexane:Ethyl Acetate)Stationary PhaseRf Value (Hypothetical)Visualization
2,3-dichloroaniline7:3Silica Gel0.65UV Light (254 nm)
Ethyl acetoacetate7:3Silica Gel0.75Permanganate Stain
This compound7:3Silica Gel0.40UV Light (254 nm)

Note: The Rf values presented in this table are hypothetical and for illustrative purposes only. Actual experimental values may vary depending on the specific conditions.

Upon completion of the reaction, TLC is also instrumental in guiding the purification process, which is often carried out using column chromatography. Fractions collected from the column are analyzed by TLC to identify those containing the pure product. The fractions exhibiting a single spot corresponding to the Rf value of this compound are then combined to yield the purified compound. The final purity of the isolated product can be further confirmed by TLC, where a single, well-defined spot indicates a high degree of purity.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on the principles of quantum mechanics.

Molecular Orbital Analysis (HOMO, LUMO) and Electron DistributionThe Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. For N-(2,3-dichlorophenyl)-3-oxobutanamide, analysis would reveal the spatial distribution of these orbitals, indicating which parts of the molecule are most likely to be involved in chemical reactions.

Table 1: Illustrative Frontier Molecular Orbital Data for a Related Compound (Note: This data is for N-(2,3-dichlorophenyl)-2-nitrobenzenesulfonamide and is provided for methodological illustration only.)

Parameter Value (Gas Phase)
EHOMO Value not available
ELUMO Value not available

Partial Atomic Charge Calculations and Electrostatic Potential MappingUnderstanding the charge distribution within a molecule is vital for predicting its interactive behavior. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to calculate the partial atomic charge on each atom. This reveals the polarity of different bonds.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge landscape around the molecule. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, such as around oxygen or nitrogen atoms. Regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP map would highlight the reactive sites, particularly the carbonyl oxygens and the amide group.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This simulation is fundamental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug and its biological target.

For this compound, a docking study would involve placing the molecule into the active site of a selected protein target. The simulation algorithm would then explore various binding poses, scoring them based on factors like intermolecular forces (hydrogen bonds, hydrophobic interactions, van der Waals forces). The results, often expressed as a binding energy or docking score, indicate the strength of the interaction. Lower binding energies suggest a more stable ligand-protein complex. This analysis would identify key amino acid residues involved in the interaction and could suggest potential biological activities for the compound.

Binding Mode Prediction and Active Site Characterization

While specific binding mode predictions for this compound are not extensively documented in publicly available research, computational studies on closely related analogs containing the N-(2,3-dichlorophenyl) moiety provide valuable insights into its potential interactions with protein active sites. A notable example is the molecular docking study of N-((2,3-dichlorophenyl)(ethoxy)methyl)-2-methoxy-4-nitrobenzenamine against the main protease (MPro) of SARS-CoV-2.

In this study, the N-(2,3-dichlorophenyl) group played a crucial role in anchoring the ligand within the active site of the protease. The predicted binding mode indicated that the dichlorinated phenyl ring occupies a hydrophobic pocket, a common feature in enzyme active sites. The characterization of the active site for this analog revealed the presence of key amino acid residues that form favorable interactions with the ligand. The computational model predicted a strong binding affinity, suggesting that the N-(2,3-dichlorophenyl) scaffold can be effectively accommodated within a protein's binding cleft.

Ligand-Protein Interaction Profiling

The ligand-protein interaction profile for derivatives of this compound has been elucidated through molecular docking simulations. For instance, the computational analysis of N-((2,3-dichlorophenyl)(ethoxy)methyl)-2-methoxy-4-nitrobenzenamine with the SARS-CoV-2 main protease (MPro) revealed specific interactions that contribute to its binding affinity researchgate.net.

Table 1: Predicted Interaction Data for a Derivative of this compound with SARS-CoV-2 MPro researchgate.net

ParameterValue
Binding Energy (kcal/mol)-7.4
Inhibition Constant (mM)2.413

The interaction profile for this related compound suggests that this compound would likely engage in similar types of interactions. The amide linkage and the oxobutanamide moiety could potentially form hydrogen bonds with polar amino acid residues, while the dichlorophenyl ring would favor hydrophobic interactions.

Computational Studies on Structure-Property Relationships

Computational studies on various benzamide derivatives, including those with dichlorophenyl substitutions, have been instrumental in understanding their structure-property relationships. These studies often employ methods like Density Functional Theory (DFT) to calculate various molecular descriptors that correlate with the compound's behavior.

For N-(2,4-Dichlorophenyl)benzamide, a related compound, computational analysis has been used to predict its vibrational wavenumbers and explore its potential for nonlinear optical properties researchgate.net. Such studies establish a link between the molecular structure, including the substitution pattern on the phenyl ring, and the resulting electronic and optical properties. While explicit properties are not the focus here, the computational methodologies highlight how the arrangement of atoms and functional groups in this compound dictates its intrinsic characteristics. The positions of the chlorine atoms on the phenyl ring, for example, are known to influence the molecule's polarity, lipophilicity, and electronic distribution, which in turn affect its interactions with biological macromolecules.

Structure Activity Relationship Sar Studies and Rational Molecular Design

Design Principles for N-(2,3-dichlorophenyl)-3-oxobutanamide Derivatives

The design of derivatives based on the this compound scaffold is guided by established medicinal chemistry principles. These principles focus on modifying specific regions of the molecule—the aromatic ring, the flexible linker chain, and the potential for creating more rigid heterocyclic structures—to enhance interactions with biological targets.

The substitution pattern on the N-aryl ring is a critical determinant of molecular activity. The electronic properties (electron-donating or electron-withdrawing) and the position (ortho, meta, para) of substituents significantly alter the molecule's charge distribution, conformation, and ability to form key interactions with a target receptor.

Table 1: Influence of Phenyl Ring Substitution on Molecular Properties

Substituent Type Position Potential Effects on Activity Rationale
Electron-Withdrawing (e.g., -NO₂, -CN, -CF₃) Ortho, Para May enhance specific electrostatic or hydrogen bonding interactions. Alters the partial charge on the amide nitrogen and carbonyl oxygen, potentially strengthening interactions with receptor sites. researchgate.netnih.gov
Electron-Donating (e.g., -OCH₃, -CH₃) Meta, Para Could improve hydrophobic interactions or modulate conformation. Increases electron density in the phenyl ring, potentially enhancing π-π stacking or hydrophobic pocket binding. researchgate.net

The 3-oxobutanamide portion of the molecule is a flexible chain containing a β-dicarbonyl system, which is crucial for its chemical reactivity and potential to form hydrogen bonds or chelate metal ions. Modifications to this chain can impact the molecule's conformation, flexibility, and interaction with target sites.

SAR studies on related acetamide (B32628) and β-ketoamide structures suggest several avenues for modification:

Altering Chain Length: Increasing or decreasing the number of methylene (B1212753) units between the two carbonyl groups would change the spacing of these key functional groups, affecting how the molecule fits into a binding pocket.

Substitution at C2 (α-carbon): Introducing substituents at the C2 position can introduce new steric and electronic features. For example, adding an alkyl group could enhance hydrophobic interactions, while adding a polar group could create new hydrogen bonding opportunities.

Substitution at C4 (γ-carbon): Replacing the terminal methyl group (C4) with larger alkyl or aryl groups can probe for additional hydrophobic pockets in a receptor. This modification can significantly alter the steric profile of the molecule's terminus. In studies of α-ketoamides, modifications at analogous positions have been shown to be critical for bioactivity. nih.gov

Modifying the β-Dicarbonyl Moiety: The reactivity and hydrogen-bonding capacity of the β-dicarbonyl system are key to its function. Converting one of the ketones to an enol, an ester, or another isostere could fundamentally change the molecule's binding mode and stability.

In related acetamide derivatives, both steric and electronic factors of N-alkyl substituents have been shown to be dependent on peptidase activity, indicating that the butanamide chain is a sensitive region for molecular tuning. nih.gov

The this compound scaffold is a versatile building block in multicomponent reactions used to synthesize a wide array of complex heterocyclic systems. mdpi.commdpi.commdpi.commdpi.com Incorporating the core structure into a more rigid heterocyclic framework serves several purposes in rational drug design: it reduces the molecule's conformational flexibility, which can lead to a more favorable entropy of binding, and it can orient key functional groups in a precise three-dimensional arrangement for optimal receptor interaction.

Studies have demonstrated that N-aryl-3-oxobutanamides can be readily cyclized to form various scaffolds, including:

Chromanes: Reaction with salicylaldehyde (B1680747) and an aminoazole can yield substituted chroman-3-carboxamides. mdpi.commdpi.com

Azolo[1,5-a]pyrimidines: These fused heterocyclic systems can be formed through reactions with aminoazoles and aldehydes. mdpi.commdpi.commdpi.com

Pyridines, Thiophenes, and Thiazoles: The reactive β-dicarbonyl moiety can participate in condensation reactions with various reagents to form five- and six-membered heterocycles. nih.gov

The choice of reactants and reaction conditions can selectively produce different heterocyclic cores, demonstrating the utility of this compound as a synthon for generating chemical diversity. mdpi.commdpi.commdpi.commdpi.com This strategy allows for the exploration of novel chemical space while retaining the core pharmacophoric elements of the parent molecule.

Table 2: Heterocyclic Scaffolds Derived from N-Aryl-3-Oxobutanamides

Reactants Resulting Heterocyclic Scaffold Significance in Drug Design
Salicylaldehyde, 5-amino-3-methylisoxazole Chroman-3-carboxamide Introduces a rigid, tricyclic system with defined stereochemistry. mdpi.com
Aldehydes, 3-amino-1,2,4-triazoles Tetrahydroazolo[1,5-a]pyrimidine Creates fused heterocyclic systems known for diverse biological activities. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

QSAR modeling provides a mathematical framework for correlating the physicochemical properties of a series of molecules with their biological activities. nih.govresearchgate.net These models, once validated, can predict the activity of novel, unsynthesized derivatives, thereby prioritizing synthetic efforts and accelerating the drug design cycle.

A QSAR model is built by calculating a set of molecular descriptors for each compound in a series and then using statistical methods to find a correlation with their measured biological activity. For derivatives of this compound, relevant descriptors would fall into several categories:

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial atomic charges, and orbital energies (HOMO/LUMO). They are crucial for modeling electrostatic and hydrogen bonding interactions. In QSAR studies of related N-aryl compounds, the dipole moment has been identified as a significant descriptor. mdpi.comresearchgate.netsemanticscholar.org

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, molar refractivity, and van der Waals volume. They are important for ensuring a proper fit within a receptor's binding site.

Hydrophobic Descriptors: Lipophilicity, typically expressed as LogP or AlogP, is critical for membrane permeability and hydrophobic interactions with the target. For N-aryl derivatives, AlogP98 has been shown to be an important descriptor for bioactivity. mdpi.com

Topological Descriptors: These are numerical representations of molecular connectivity and shape, such as the Wiener and Kappa indices. They can capture complex structural features that influence activity. mdpi.com

A typical QSAR model for this class of compounds might take the form of a linear equation, such as: Biological Activity (e.g., log(1/IC₅₀)) = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...

The statistical validity of the model is assessed using parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²), which measures the model's predictive power. nih.govnih.gov

Table 3: Common Molecular Descriptors and Their Relevance in QSAR

Descriptor Class Example Descriptor Potential Influence on Biological Activity
Electronic Dipole Moment Governs long-range electrostatic interactions with the target protein. semanticscholar.org
Hydrophobic AlogP98 (LogP) Influences cell membrane passage and hydrophobic interactions within the binding site. mdpi.com
Steric Molar Refractivity Reflects molecular volume and polarizability, affecting how well the molecule fits in the active site. semanticscholar.org

When the three-dimensional structure of the biological target is unknown, ligand-based design methods such as pharmacophore modeling are invaluable. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific target receptor.

For the this compound scaffold, a hypothetical pharmacophore model would include features such as:

Aromatic Ring (AR): The 2,3-dichlorophenyl group serves as a key hydrophobic and aromatic feature, likely involved in π-π stacking or hydrophobic interactions.

Hydrogen Bond Donor (HBD): The amide N-H group is a strong hydrogen bond donor.

Hydrogen Bond Acceptors (HBA): The two carbonyl oxygens in the butanamide chain are prominent hydrogen bond acceptors.

Hydrophobic (HY): The terminal methyl group and the dichlorophenyl ring contribute to the molecule's hydrophobic character.

This 3D arrangement of features constitutes a query that can be used to screen large virtual databases for new molecules that match the pharmacophore and are therefore likely to be active. Furthermore, the pharmacophore model provides a clear visual guide for designing new derivatives, ensuring that proposed modifications retain the key features required for biological activity.

Conformational Analysis and Its Influence on Molecular Recognition

The three-dimensional arrangement of a molecule, known as its conformation, is a critical determinant of its interaction with biological targets. For this compound, the relative orientation of the dichlorophenyl ring and the 3-oxobutanamide side chain, as well as the flexibility of the side chain itself, dictates the molecule's shape and the presentation of key functional groups for molecular recognition.

While specific conformational analysis studies for this compound are not extensively detailed in publicly available literature, valuable insights can be drawn from the crystallographic data of closely related structures, such as N-(3,4-dichlorophenyl)-3-oxobutanamide. The study of this isomer reveals important structural parameters that likely influence the conformational preferences of this compound.

In the solid state, the acetamide group of N-(3,4-dichlorophenyl)-3-oxobutanamide is twisted relative to the plane of the phenyl ring. nih.gov This twist is a common feature in N-aryl amides and is influenced by the steric and electronic effects of the substituents on the phenyl ring. The presence of two chlorine atoms on the ring in this compound would similarly be expected to influence the rotational barrier around the N-C(aryl) bond, thereby affecting the preferred torsional angle.

The 3-oxobutanamide side chain possesses several rotatable bonds, allowing it to adopt various conformations in solution. The key torsional angles determine the spatial relationship between the amide and ketone carbonyl groups and the methyl group. These conformations can range from extended to more folded forms, stabilized by intramolecular interactions. For instance, an intramolecular hydrogen bond can form between the amide N-H and the ketone carbonyl oxygen, leading to a pseudo-cyclic conformation. The stability of different conformers is crucial as it determines the energetically favorable shapes of the molecule that are available to interact with a binding site.

The specific substitution pattern of the dichlorophenyl ring in this compound is pivotal in molecular recognition. The chlorine atoms at the 2 and 3 positions create a distinct electronic and steric profile compared to other isomers. These chlorine atoms can participate in various non-covalent interactions, including halogen bonding, which is increasingly recognized as a significant force in ligand-protein binding. The conformation of the molecule will dictate the ability of these chlorine atoms to act as halogen bond donors and their accessibility for interaction with a biological target.

The interplay between the conformation of the flexible side chain and the orientation of the dichlorophenyl ring is therefore central to how this compound presents its pharmacophoric features. Different conformers will expose different surfaces for interaction, influencing the molecule's ability to fit into a specific binding pocket and form productive interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds. The conformational landscape of this compound is a key factor in its structure-activity relationship, as only specific conformations are likely to be biologically active. drugbank.com

Table of Torsional Angles in the Related Compound N-(3,4-dichlorophenyl)-3-oxobutanamide:

Torsion AngleValue (°)
C7—C8—C9—O215.9 (2)
O1—C7—C8—C967.3 (2)

Data extracted from the crystallographic study of N-(3,4-dichlorophenyl)-3-oxobutanamide and may be indicative of potential conformations for this compound. nih.gov

Mechanistic Aspects of Biological Activity Focus on Molecular Interactions, Excluding Clinical Applications or Safety

Modulatory Effects on Receptor Systems

  • 6.2.1. Free Fatty Acid Receptor 3 (FFA3/GPR41) Allosteric Modulation: No studies were identified that investigate the interaction of this compound with the FFA3/GPR41 receptor.
  • 6.2.1.1. Ligand-Receptor Binding Dynamics: Information on the binding dynamics between this compound and the FFA3 receptor is not available.
  • 6.2.1.2. Downstream Cellular Signaling Investigations (e.g., Calcium Mobilization): No research could be found detailing the effects of this compound on downstream signaling pathways such as calcium mobilization mediated by the FFA3 receptor.
  • Further research is required to determine the biological activities and molecular mechanisms of this compound.

    Calcium Channel Blocking Mechanisms

    Currently, there is a lack of specific published research detailing the molecular interactions of this compound with calcium channels. While some structurally related compounds, such as certain dihydropyridine (B1217469) derivatives bearing a 2,3-dichlorophenyl moiety, have been investigated for their calcium channel antagonist activity, direct evidence for this mechanism for this compound itself is not established. nih.gov The potential for this compound to interact with voltage-gated calcium channels would theoretically involve binding to specific subunits of the channel protein, thereby modulating calcium ion influx and subsequent intracellular signaling cascades. However, without experimental data from techniques such as electrophysiological patch-clamp studies or radioligand binding assays, any discussion of its calcium channel blocking mechanisms remains speculative.

    Anti-Tubercular Activity: Enzyme Inhibition and Cellular Growth Pathways

    The anti-tubercular potential of this compound is an area of interest, though specific molecular targets and perturbed biochemical pathways within Mycobacterium tuberculosis have not been definitively identified in the available literature. Research into novel anti-tubercular agents often focuses on targeting essential enzymes and pathways unique to the pathogen. nih.govmdpi.com

    Identification of Molecular Targets in Mycobacterium tuberculosis

    Direct molecular targets of this compound in M. tuberculosis have not been explicitly elucidated in published studies. The identification of such targets is a critical step in understanding the compound's mechanism of action and typically involves a combination of genetic, biochemical, and computational approaches. Potential targets for novel anti-tubercular compounds often include enzymes involved in cell wall biosynthesis, protein synthesis, and essential metabolic pathways. nih.gov

    Biochemical Pathways Perturbed by Compound Interaction

    Given the absence of specific target identification, the precise biochemical pathways in M. tuberculosis that are perturbed by this compound remain unknown. Hypothetically, inhibition of a key enzyme could disrupt critical pathways such as mycolic acid biosynthesis, which is essential for the integrity of the mycobacterial cell wall, or other metabolic routes necessary for the pathogen's survival and replication. Further research, including metabolomic and transcriptomic profiling of M. tuberculosis treated with the compound, would be necessary to shed light on its impact on cellular pathways.

    General Principles of Bioactivity Modulated by Structural Features

    The biological activity of this compound is intrinsically linked to its chemical structure. The dichlorophenyl ring, the oxobutanamide side chain, and the spatial arrangement of these moieties are key determinants of its potential interactions with biological macromolecules.

    The 2,3-dichloro substitution pattern on the phenyl ring significantly influences the electronic and steric properties of the molecule. These halogen atoms can affect the compound's lipophilicity, which in turn governs its ability to cross biological membranes, including the complex cell envelope of M. tuberculosis. Furthermore, the position of the chlorine atoms can dictate specific interactions, such as halogen bonding, with amino acid residues in the binding pocket of a target protein.

    The 3-oxobutanamide moiety provides a flexible chain with hydrogen bond donors and acceptors, which are crucial for molecular recognition by biological targets. The keto-enol tautomerism possible in this group can also influence its binding characteristics. Structure-activity relationship (SAR) studies of analogous series of compounds often reveal that modifications to this side chain, such as altering its length or introducing different functional groups, can dramatically impact biological potency and selectivity.

    Role As a Synthetic Intermediate for Diverse Molecular Architectures

    Precursor for Dihydropyrimidine and Related Heterocyclic Compounds

    N-(2,3-dichlorophenyl)-3-oxobutanamide is a key building block in the synthesis of dihydropyrimidine derivatives, which are of significant interest due to their wide range of pharmacological activities.

    While direct studies on the use of this compound in the synthesis of dihydropyrimidinethione derivatives are not extensively documented, the reactivity of analogous N-aryl-3-oxobutanamides in the Biginelli reaction strongly suggests its utility. The Biginelli reaction is a one-pot multicomponent reaction that typically involves an aldehyde, a β-dicarbonyl compound, and urea or thiourea.

    In a representative synthesis, an N-aryl-3-oxobutanamide can be condensed with an aromatic aldehyde and thiourea in the presence of a suitable catalyst to yield the corresponding dihydropyrimidinethione. For instance, a Biginelli-type reaction involving N-(4-chlorophenyl)-3-oxobutanamide has been reported to produce the corresponding dihydropyrimidinone. It is therefore highly probable that this compound would react in a similar manner to afford the desired dihydropyrimidinethione derivatives.

    Table 1: Representative Biginelli-type Reaction for the Synthesis of Dihydropyrimidinethiones

    Reactant 1Reactant 2Reactant 3Product
    This compoundAromatic AldehydeThiourea4-Aryl-N-(2,3-dichlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

    The Hantzsch dihydropyridine (B1217469) synthesis, another important multicomponent reaction, offers a pathway to dihydropyridine scaffolds from β-dicarbonyl compounds. wikipedia.orgthermofisher.com This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate. wikipedia.org this compound, as a β-ketoamide, can serve as a suitable 1,3-dicarbonyl component in this synthesis.

    The reaction of this compound with an aldehyde and a source of ammonia is expected to yield a 1,4-dihydropyridine derivative. A related study demonstrated that N-2-pyridyl–3-oxobutanamide reacts with arylidenemalononitriles to furnish dihydropyridine derivatives. raco.cat This precedent suggests that this compound would be a viable substrate for the synthesis of a variety of substituted dihydropyridines.

    The Biginelli and Hantzsch reactions are classic examples of multicomponent cyclocondensation reactions where this compound can be effectively utilized. These reactions are highly valued in medicinal chemistry for their ability to generate molecular diversity in a single step. The presence of the active methylene (B1212753) and carbonyl groups in this compound allows it to react with a variety of electrophiles and nucleophiles in a sequential manner, leading to the formation of complex heterocyclic systems. The dichlorophenyl moiety can also be further functionalized, adding to the structural diversity of the resulting compounds.

    Intermediate for Fused Heterocyclic Systems

    Beyond the synthesis of six-membered heterocyclic rings, this compound serves as a precursor for the construction of more complex fused heterocyclic systems.

    For instance, studies with N-2-pyridyl–3-oxobutanamide have shown that it can be transformed into pyridopyridone derivatives. These intermediates can then undergo further reactions, such as treatment with benzoyl isothiocyanate followed by cyclization, to yield pyridopyrimidinethione derivatives. Furthermore, coupling of the pyridopyridone intermediate with aryl diazonium salts, followed by treatment with malononitrile (B47326), can lead to the formation of pyridazine derivatives. raco.cat These synthetic strategies are likely applicable to this compound, opening avenues for the synthesis of a diverse range of fused heterocyclic compounds.

    The synthesis of hexahydroquinoline and tetrahydroquinoline derivatives often involves the cyclization of appropriately substituted precursors. While direct routes starting from this compound for the synthesis of these specific fused systems are not well-established in the literature, the general reactivity of acetoacetanilides suggests potential pathways. For example, intramolecular cyclization reactions of derivatives of this compound, potentially after modification of the butanamide side chain, could lead to the formation of quinoline-based structures. However, further research is needed to explore and establish efficient synthetic protocols for the conversion of this compound into these valuable heterocyclic scaffolds.

    Applications in Advanced Organic Synthesis towards Functional Molecules

    The 2-aminothiophenes synthesized from this compound are not merely chemical curiosities; they are crucial building blocks for the creation of complex, functional molecules with significant applications, particularly in medicinal chemistry. nih.gov The strategic placement of amino, ester, or cyano groups on the thiophene (B33073) ring allows for a wide range of subsequent chemical transformations.

    One of the most important applications is the synthesis of fused heterocyclic systems. The 2-amino group is particularly reactive and can be used to build adjacent rings, leading to bicyclic structures such as thieno[2,3-d]pyrimidines and thieno[2,3-b]pyridines. scirp.orgresearchgate.net

    Examples of Functional Molecule Synthesis:

    Thieno[2,3-d]pyrimidines: These fused systems can be synthesized by reacting the 2-aminothiophene intermediate with reagents like formic acid or phenyl isothiocyanate. scirp.orgresearchgate.net Thieno[2,3-d]pyrimidine (B153573) scaffolds are present in a number of pharmacologically active compounds.

    Hydrazone Derivatives: The 2-amino group can be diazotized and coupled with active methylene compounds, such as acetylacetone, to form hydrazone derivatives. scirp.org These compounds have shown potential as anti-tumor agents. scirp.orgresearchgate.net

    The functional molecules derived from these thiophene intermediates have been investigated for a variety of biological activities, as detailed in the table below.

    Derived Molecular ClassSynthetic PrecursorPotential Biological Application
    Thieno[2,3-b]pyridines2-Aminothiophene-3-carbonitrileAnti-tumor scirp.org
    Thieno[2,3-d]pyrimidines2-Aminothiophene-3-carboxamideAnti-cancer, Antimicrobial researchgate.netimpactfactor.org
    Arylidene-thiazolidinones2-Aminothiophene-3-carboxylateAnti-inflammatory, Antiviral nih.gov
    Hydrazone Derivatives2-AminothiopheneAnti-tumor scirp.org

    The research into thiophenes derived from acetoacetanilides has demonstrated that these compounds can exhibit significant inhibitory effects against various human tumor cell lines, including breast adenocarcinoma (MCF-7) and non-small cell lung cancer (NCI-H460). scirp.org This highlights the importance of this compound as a starting material in the discovery of new therapeutic agents. impactfactor.org

    Future Research Directions and Emerging Paradigms

    Development of Novel and Sustainable Synthetic Pathways

    The classical synthesis of acetoacetanilides often involves the condensation of an aniline with a β-ketoester, such as ethyl acetoacetate, sometimes under reflux conditions in solvents like benzene. While effective, these methods can be energy-intensive and utilize hazardous solvents. Future research is expected to focus on developing more sustainable and efficient synthetic routes to N-(2,3-dichlorophenyl)-3-oxobutanamide.

    Key research objectives in this area include:

    Solvent-Free or Green Solvent Reactions: Investigating solid-state reactions or the use of greener solvents like water, ethanol, or supercritical CO2 to minimize environmental impact.

    Catalytic Methods: Exploring the use of novel catalysts, including biocatalysts (enzymes) or heterogeneous catalysts, to improve reaction rates, lower reaction temperatures, and allow for easier purification of the final product.

    Flow Chemistry: Implementing continuous flow manufacturing processes, which can offer better control over reaction parameters, improved safety, and higher yields compared to traditional batch processing.

    Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate the reaction, often leading to shorter reaction times and cleaner reaction profiles.

    These approaches aim to make the synthesis of this compound not only more environmentally friendly but also more economically viable for potential larger-scale applications.

    Exploration of Underexplored Biological Activities and Target Identification

    While related acetoacetanilide derivatives are known to possess a range of biological properties, including cardiotonic, antihypertensive, and anti-thrombic activities, the specific biological activity profile of this compound is not extensively documented. nih.gov Future research will likely involve broad-spectrum biological screening to uncover its potential therapeutic applications.

    Potential areas for biological investigation include:

    Antimicrobial Activity: Screening against a panel of pathogenic bacteria and fungi, including drug-resistant strains. The dichlorophenyl moiety is a common feature in many antimicrobial compounds.

    Anticancer Activity: Evaluating its cytotoxicity against various cancer cell lines to determine if it possesses antiproliferative properties.

    Enzyme Inhibition: Testing for inhibitory activity against key enzymes involved in disease pathways, such as kinases, proteases, or cyclooxygenases.

    Agrochemical Potential: Investigating its potential as a herbicide, insecticide, or fungicide, given that many commercial pesticides contain chlorinated phenyl rings.

    Upon identification of a significant biological activity, subsequent research would focus on identifying the specific molecular target (e.g., a particular enzyme or receptor) through techniques like affinity chromatography, genetic screening, and proteomics.

    Integration of Artificial Intelligence and Machine Learning in Compound Design

    The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and materials science. nih.govnih.govwiley.com These computational tools can be leveraged to accelerate the design and optimization of derivatives of this compound.

    Applications of AI and ML in this context could involve:

    Quantitative Structure-Activity Relationship (QSAR) Modeling: Using ML algorithms to build models that predict the biological activity of new, unsynthesized derivatives based on their chemical structure. mdpi.com This can help prioritize which compounds to synthesize and test.

    De Novo Drug Design: Employing generative AI models to design entirely new molecules based on the this compound scaffold, optimized for specific properties like enhanced biological activity or improved metabolic stability. nih.govmdpi.com

    Prediction of Physicochemical Properties: Training neural networks to predict properties such as solubility, toxicity, and metabolic fate (ADMET - absorption, distribution, metabolism, excretion, and toxicity), which are crucial for the development of new chemical entities.

    By harnessing the predictive power of AI, researchers can navigate the vast chemical space more efficiently, reducing the time and cost associated with the discovery of new lead compounds. researchgate.net

    Mechanistic Elucidation at the Atomic and Molecular Level

    A fundamental understanding of the structure and intermolecular interactions of this compound is crucial for explaining its physical properties and biological activity. High-resolution structural studies, similar to those performed on related compounds like N-(3,4-Dichlorophenyl)-3-oxobutanamide, can provide invaluable insights. nih.gov

    Future research in this area would focus on:

    Single-Crystal X-ray Diffraction: Determining the precise three-dimensional structure of the molecule, which reveals bond lengths, bond angles, and the conformation of the molecule in the solid state.

    Analysis of Intermolecular Interactions: Studying how molecules of this compound interact with each other in a crystal lattice, through forces like hydrogen bonding and halogen bonding. These interactions are key to understanding its melting point, solubility, and polymorphism.

    Computational Chemistry: Using methods like Density Functional Theory (DFT) to model the electronic structure of the molecule, predict its reactivity, and understand the nature of its chemical bonds.

    Molecular Docking: If a biological target is identified, computational docking studies can be used to predict how this compound binds to the active site of the target protein, providing a hypothesis for its mechanism of action.

    These atomic and molecular-level insights are essential for the rational design of more potent and selective analogs.

    Design of Chemical Probes for Biological System Investigations

    Chemical probes are small molecules designed to interact with a specific biological target, allowing researchers to study the function of that target in living systems. If this compound is found to have a specific and potent biological activity, it could serve as a scaffold for the development of chemical probes.

    The design and synthesis of such probes would involve:

    Attachment of Reporter Tags: Modifying the structure of this compound to include a fluorescent dye, a biotin tag for affinity purification, or a photoreactive group for covalent labeling of the target protein.

    Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the molecule to understand which functional groups are essential for its biological activity. This ensures that the addition of a tag does not disrupt its interaction with the target.

    Validation in Biological Assays: Confirming that the resulting chemical probe retains its activity and selectivity for the intended biological target.

    The development of chemical probes based on this scaffold would provide powerful tools for chemical biologists to dissect complex biological pathways and validate new drug targets.

    Q & A

    Q. What are the recommended synthetic routes for N-(2,3-dichlorophenyl)-3-oxobutanamide, and how can reaction conditions be optimized for high yield?

    Methodological Answer: A robust method involves the condensation of 2,3-dichloroaniline with diketene or acetoacetate derivatives. For optimization:

    • Use hypervalent iodine reagents like (diacetoxyiodo)benzene (DIB) to oxidize intermediates, achieving yields >70% under mild conditions (CH₂Cl₂, 25°C) .
    • Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1:1.2 molar ratio of aniline to diketene) to minimize side products.
    • Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient) .

    Q. How should researchers approach the structural elucidation of this compound using crystallographic techniques?

    Methodological Answer:

    • Single-crystal X-ray diffraction (SC-XRD): Grow crystals via slow evaporation (e.g., ethanol). Use SHELXL for refinement, focusing on hydrogen-bonding networks (e.g., N–H···O interactions) to confirm amide tautomerism .
    • Key parameters: Orthorhombic Pbca space group (common for dichlorophenyl derivatives), unit cell dimensions (e.g., a = 10.21 Å, b = 12.35 Å, c = 14.78 Å), and torsion angles to validate planarity .

    Q. What experimental strategies are effective in studying the interactions of this compound with biological targets?

    Methodological Answer:

    • In vitro assays: Use fluorescence quenching or surface plasmon resonance (SPR) to measure binding affinity with enzymes (e.g., CDK2, SIRT2) .
    • Structure-activity relationship (SAR): Synthesize analogs (e.g., varying halogen positions) and compare IC₅₀ values.
    • Molecular docking: Employ AutoDock Vina with PDB structures to predict binding modes, prioritizing hydrophobic interactions with dichlorophenyl groups .

    Advanced Research Questions

    Q. How can computational methods resolve contradictions in reported spectroscopic data for halogenated 3-oxobutanamides?

    Methodological Answer:

    • DFT calculations: Compare computed NMR (B3LYP/6-311+G(d,p)) and IR spectra with experimental data to identify discrepancies caused by solvation or tautomerism.
    • Dynamic NMR studies: Analyze temperature-dependent ¹H NMR to detect rotameric equilibria in the amide bond, which may explain splitting patterns .

    Q. What mechanistic insights exist for the oxidation of this compound using hypervalent iodine reagents?

    Methodological Answer:

    • Proposed pathway: DIB generates dichloroiodobenzene intermediates, facilitating α-halogenation of the β-ketoamide. The reaction proceeds via radical or ionic mechanisms, confirmed by ESR or trapping experiments .
    • Substituent effects: Electron-withdrawing groups (e.g., Cl) enhance electrophilicity at the β-carbon, accelerating halogenation. Steric hindrance at the ortho position may reduce yields .

    Q. How does the position of chlorine substituents on the phenyl ring influence the reactivity and stability of N-(dichlorophenyl)-3-oxobutanamide derivatives?

    Methodological Answer:

    • Ortho vs. para substitution: Ortho-Cl groups increase steric hindrance, reducing reaction rates in DIB-mediated oxidation but improving thermal stability.
    • Electronic effects: Meta-Cl enhances resonance stabilization of the amide bond, confirmed by Hammett plots (ρ ≈ -0.8 for oxidation reactions) .

    Q. How can researchers address discrepancies in reported crystallographic data or synthetic yields for halogenated 3-oxobutanamide derivatives?

    Methodological Answer:

    • Systematic benchmarking: Replicate reactions under identical conditions (solvent, temperature) to isolate variables.
    • Advanced characterization: Use SC-XRD for unambiguous structural assignment, comparing hydrogen-bonding motifs (e.g., C=O···H–N vs. C=O···Cl interactions) .
    • Statistical analysis: Apply multivariate regression to correlate substituent electronic parameters (σₚ) with reaction yields .

    Q. What are the challenges in scaling up the synthesis of this compound while maintaining purity?

    Methodological Answer:

    • Process optimization: Switch from batch to flow chemistry for precise temperature control, minimizing decomposition.
    • Purification: Use fractional crystallization with mixed solvents (e.g., acetone/hexane) to remove regioisomers. Validate purity via HPLC (C18 column, 70:30 acetonitrile/water) .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.